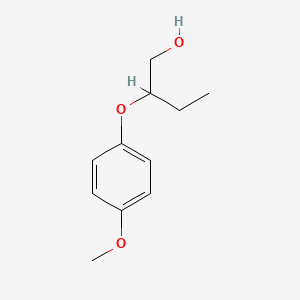
2-(4-Methoxyphenoxy)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)butan-1-ol is an organic compound with the molecular formula C11H16O3. It is a derivative of butanol, where the hydroxyl group is attached to a butane chain substituted with a 4-methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Methoxyphenoxy)butan-1-ol involves the reaction of 4-methoxyphenol with 1-bromo-2-butene in the presence of a base, followed by reduction of the resulting intermediate. The reaction typically proceeds as follows:
Step 1: 4-Methoxyphenol reacts with 1-bromo-2-butene in the presence of a base such as potassium carbonate (K2CO3) to form 2-(4-methoxyphenoxy)but-2-ene.
Step 2: The intermediate 2-(4-methoxyphenoxy)but-2-ene is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Different alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The phenoxy group can undergo electrophilic aromatic substitution, influencing the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but with a shorter carbon chain.
4-(4-Methoxyphenyl)-1-butanol: Similar structure but with a different substitution pattern.
Uniqueness
2-(4-Methoxyphenoxy)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenoxy group with a butanol backbone makes it versatile for various applications in research and industry.
Properties
CAS No. |
106815-73-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-3-9(8-12)14-11-6-4-10(13-2)5-7-11/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
GBNGWVAFHGSBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


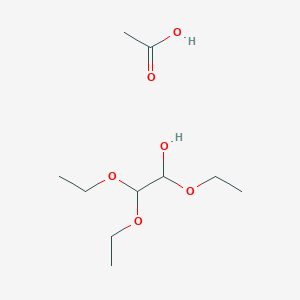
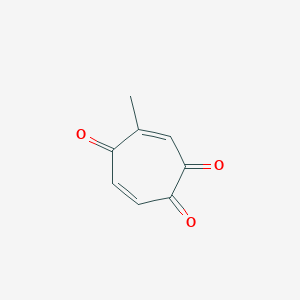
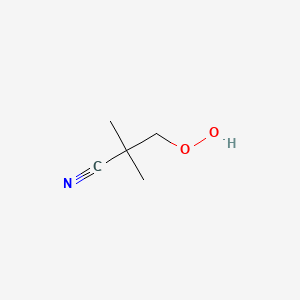
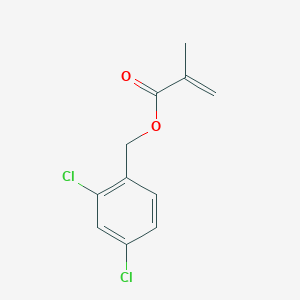


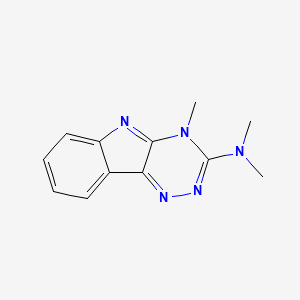
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
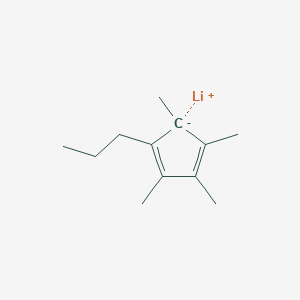
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
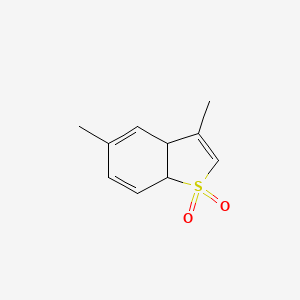
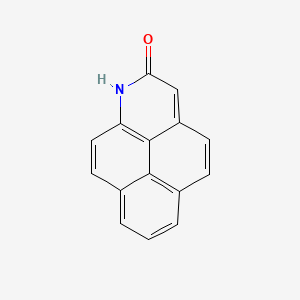
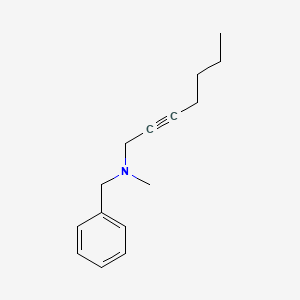
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
